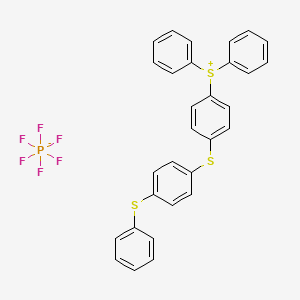

Sulfonium, diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)-, hexafluorophosphate(1-)

説明

特性

CAS番号 |

101200-55-9 |

|---|---|

分子式 |

C30H23F6PS3 |

分子量 |

624.7 g/mol |

IUPAC名 |

diphenyl-[4-(4-phenylsulfanylphenyl)sulfanylphenyl]sulfanium;hexafluorophosphate |

InChI |

InChI=1S/C30H23S3.F6P/c1-4-10-24(11-5-1)31-25-16-18-26(19-17-25)32-27-20-22-30(23-21-27)33(28-12-6-2-7-13-28)29-14-8-3-9-15-29;1-7(2,3,4,5)6/h1-23H;/q+1;-1 |

InChIキー |

AMCUJGJDLVCBSS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)SC3=CC=C(C=C3)[S+](C4=CC=CC=C4)C5=CC=CC=C5.F[P-](F)(F)(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate typically involves the reaction of diphenyl sulfide with phenyl sulfoxide in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its corresponding sulfides.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonium center.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like halides and thiolates are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfides.

Substitution: Various substituted sulfonium salts.

科学的研究の応用

Diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate has several scientific research applications:

作用機序

The mechanism of action of diphenyl-4-(4’-thiophenoxy)thiophenoxyphenylsulfonium hexafluorophosphate involves the generation of reactive cationic species upon exposure to UV light. These cationic species initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include vinyl and heterocyclic monomers, and the pathways involved are primarily cationic polymerization processes .

類似化合物との比較

Chemical Identity :

- CAS No.: 68156-13-8

- Molecular Formula : C₂₄H₁₉F₆PS₂

- Molecular Weight : 516.50 g/mol

- Synonyms: Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate, GC 2391, Phosphate(1-), hexafluoro-, diphenyl[(phenylthio)phenyl]sulfonium .

Structural Features :

The compound consists of a sulfonium cation with three aromatic substituents: two phenyl groups and a 4-((4-(phenylthio)phenyl)thio)phenyl group. The hexafluorophosphate (PF₆⁻) counterion provides thermal stability and solubility in polar solvents .

Applications :

Primarily used as a photoacid generator (PAG) in UV-curable coatings, inks, and electronics due to its ability to release strong acids (e.g., HPF₆) upon exposure to UV light, initiating polymerization .

Synthesis :

Prepared via condensation of biphenyl sulfoxide with biphenyl sulfide in the presence of P₂O₅ (dehydration agent) and methanesulfonic acid (solvent), followed by anion exchange to introduce PF₆⁻ .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Counterion Variations

Cation Modifications

UV Curing Efficiency

Q & A

Q. What are the recommended methods for synthesizing and characterizing diphenyl(4-((4-(phenylthio)phenyl)thio)phenyl)sulfonium hexafluorophosphate?

Methodological Answer: Synthesis typically involves thioether functionalization followed by sulfonium salt formation, often in propylene carbonate as a solvent (50% solution purity, CAS 75482-18-7) . Characterization requires:

- Purity Analysis : HPLC (≥95.0 area%) and neutralization titration (≥95.0%) to confirm chemical composition .

- Structural Confirmation : H and C NMR to validate the sulfonium core and aromatic substituents .

- Thermal Stability : Melting point determination (124–128°C) to assess crystallinity and decomposition thresholds .

Q. What are the primary research applications of this sulfonium salt in materials science?

Methodological Answer: The compound is widely studied as a photoacid generator (PAG) in photopolymerization due to its ability to release hexafluorophosphoric acid upon UV irradiation, initiating crosslinking in resins . Key applications include:

- Photoresist Development : Optimizing lithographic processes by adjusting light intensity (e.g., 365 nm UV) and solvent compatibility .

- Thin-Film Coatings : Evaluating film adhesion and curing efficiency using AFM or ellipsometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photoinitiation efficiencies of this sulfonium salt?

Methodological Answer: Discrepancies in efficiency often arise from:

- Purity Variability : Batch-to-batch differences (e.g., 50% vs. 95% purity) impact reactivity. Use HPLC-MS to identify impurities .

- Solvent Effects : Propylene carbonate may inhibit radical formation compared to anhydrous solvents. Conduct solvent screening with UV-Vis kinetics .

- Light Source Calibration : Standardize UV intensity (e.g., mW/cm) using radiometry to ensure reproducibility .

Q. What advanced computational methods are suitable for predicting the reactivity and degradation pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model charge distribution in the sulfonium cation to predict acid-release kinetics .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., propylene carbonate) to optimize solubility .

- Degradation Pathways : Use LC-QTOF-MS to identify photodegradation byproducts and correlate with computational predictions .

Q. How can experimental designs integrate this sulfonium salt into theoretical frameworks for advanced material development?

Methodological Answer:

- Mechanistic Studies : Use stopped-flow spectroscopy to quantify acid-generation rates and link to polymerization kinetics .

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying aryl substituents) and correlate with photoinitiation efficiency via multivariate regression .

- Environmental Impact : Apply life-cycle assessment (LCA) frameworks to evaluate hexafluorophosphate anion persistence in ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。